Product packaging for 2,4-Dimethyl-1-((3-nitrobenzyl)oxy)benzene(Cat. No.:)

2,4-Dimethyl-1-((3-nitrobenzyl)oxy)benzene

Cat. No.: B5760845
M. Wt: 257.28 g/mol
InChI Key: UHPGMRPFIQJHJD-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Ether Chemistry and Nitroaromatic Compounds

Aromatic ethers, characterized by an oxygen atom connected to at least one aryl group, are a cornerstone of organic chemistry. hairuichem.comnih.gov They are prevalent in natural products, pharmaceuticals, and polymers. hairuichem.comyoutube.com The ether linkage in these compounds is generally stable, though it can undergo cleavage under specific conditions. youtube.com The aromatic ring of these ethers is susceptible to electrophilic substitution reactions, with the alkoxy group typically acting as an activating, ortho-para directing substituent. reddit.com

Nitroaromatic compounds, containing one or more nitro (-NO2) groups attached to an aromatic ring, are a significant class of industrial chemicals used in the synthesis of dyes, explosives, and pharmaceuticals. wikipedia.orglearncbse.in The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution and makes it susceptible to nucleophilic aromatic substitution. learncbse.inkhanacademy.org This electronic property also imparts unique photophysical and electrochemical characteristics to these molecules.

2,4-Dimethyl-1-((3-nitrobenzyl)oxy)benzene combines these two classes. The 2,4-dimethylphenyl ether portion provides a specific substitution pattern on one aromatic ring, while the 3-nitrobenzyl group introduces the influential nitro functionality on a separate, yet connected, aromatic system.

Structural Features and Nomenclature Precision of the Chemical Compound

The systematic name, this compound, precisely describes its molecular architecture. "2,4-Dimethyl-1-" indicates a benzene (B151609) ring substituted at positions 1, 2, and 4. The substituent at position 1 is an oxy (-O-) group, which is further attached to a benzyl (B1604629) group, hence the "(...oxy)benzene" part of the name. The benzyl group itself is substituted with a nitro group at the meta (position 3), leading to the "3-nitrobenzyl" descriptor.

Table 1: Key Structural Components of this compound

ComponentDescription
2,4-Dimethylphenyl group An aromatic ring with two methyl substituents.
Ether Linkage An oxygen atom connecting the 2,4-dimethylphenyl group and the benzyl group.
3-Nitrobenzyl group A benzyl group with a nitro substituent at the meta position of its phenyl ring.

Basic properties of the constituent parts can be found in chemical databases. For instance, 2,4-dimethylphenol (B51704) is the precursor to the dimethylphenyl ether part, and 3-nitrobenzyl alcohol or a halide would be the precursor for the other part.

Table 2: Physicochemical Properties of a Related Precursor: 2,4-Dimethyl-1-nitrobenzene

PropertyValueReference
Molecular FormulaC8H9NO2 nist.govsigmaaldrich.com
Molecular Weight151.16 g/mol sigmaaldrich.com
Boiling Point244 °C sigmaaldrich.com
Melting Point7-9 °C sigmaaldrich.com
Density1.117 g/mL at 25 °C sigmaaldrich.com

Note: This data is for a related precursor and not the title compound itself.

Historical Development and Evolution of Synthetic Strategies for Related Molecular Scaffolds

The synthesis of aromatic ethers like this compound would likely rely on well-established named reactions that have been refined over more than a century.

The Williamson ether synthesis , developed by Alexander Williamson in 1850, is a fundamental method for forming ethers. wikipedia.org This SN2 reaction involves an alkoxide (or phenoxide) nucleophile reacting with a primary alkyl halide. wikipedia.org For the target molecule, this would involve the reaction of the sodium or potassium salt of 2,4-dimethylphenol with 3-nitrobenzyl halide. The reaction is known for its broad scope and is widely used in both laboratory and industrial settings. wikipedia.org

Another historically significant method is the Ullmann condensation , first reported by Fritz Ullmann in the early 20th century. wikipedia.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol (B47542). wikipedia.org While traditionally requiring harsh conditions, modern advancements have led to milder and more efficient catalytic systems. wikipedia.org

Significance of the Chemical Compound in Contemporary Chemical Research Paradigms

While specific research on this compound is not prominent, its structure is relevant to several areas of modern chemical research. The nitrobenzyl group is a well-known photolabile protecting group. Upon irradiation with UV light, the nitro group can induce cleavage of the benzylic C-O bond, releasing the protected molecule. This property is extensively used in "caged" compounds to control the release of biologically active substances or in materials science for creating photoresponsive materials. The meta-position of the nitro group in the title compound is less common for photolabile applications than the ortho-isomer but could still exhibit interesting photochemical behavior.

Furthermore, the presence of both electron-donating methyl groups and an electron-withdrawing nitro group in a single molecule can lead to interesting electronic and photophysical properties, potentially making it a candidate for studies in nonlinear optics or as a synthetic intermediate for more complex molecular systems.

Identification of Key Research Questions and Future Directions in the Study of this compound

Given the limited specific data, several research questions and future directions can be proposed for this compound:

Synthesis and Optimization: A systematic study to determine the most efficient and high-yielding synthetic route would be a foundational step. This would involve comparing the Williamson ether synthesis and modern Ullmann-type coupling reactions, optimizing reaction conditions such as base, solvent, temperature, and catalyst.

Photochemical Properties: A thorough investigation of its photolability is warranted. This would include determining the quantum yield of photocleavage, identifying the photoproducts, and exploring the influence of the meta-nitro group on the cleavage mechanism compared to the more common ortho- and para-isomers.

Material Science Applications: The compound could be explored as a monomer or additive in the creation of photoresponsive polymers or as a component in liquid crystal research, given its rigid aromatic structure.

Biological Activity Screening: As many nitroaromatic compounds exhibit biological activity, screening this compound for potential pharmacological effects could be a fruitful avenue of research.

Derivatization and Structure-Activity Relationship Studies: The synthesis of a library of related compounds with variations in the substitution pattern on both aromatic rings could lead to the discovery of molecules with enhanced properties for specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO3 B5760845 2,4-Dimethyl-1-((3-nitrobenzyl)oxy)benzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-1-[(3-nitrophenyl)methoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-11-6-7-15(12(2)8-11)19-10-13-4-3-5-14(9-13)16(17)18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPGMRPFIQJHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 2,4 Dimethyl 1 3 Nitrobenzyl Oxy Benzene and Its Structural Analogues

Classical Etherification Strategies Applied to the Chemical Compound

The formation of the ether linkage in 2,4-Dimethyl-1-((3-nitrobenzyl)oxy)benzene can be achieved through well-established, classical methods that have been refined over more than a century.

Williamson Ether Synthesis and its Mechanistic Nuances

The Williamson ether synthesis, first reported in 1850, remains one of the most reliable and widely used methods for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com The reaction typically involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide ion. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, the most logical approach involves the reaction of the sodium or potassium salt of 2,4-dimethylphenol (B51704) with 3-nitrobenzyl bromide. This pathway is preferred because the SN2 mechanism is most efficient with primary alkyl halides, like 3-nitrobenzyl bromide, which are sterically unhindered at the reaction center. wikipedia.orgmasterorganicchemistry.com The alternative route, reacting the sodium salt of 3-nitrobenzyl alcohol with a halogenated 2,4-dimethylbenzene, is not feasible under standard Williamson conditions as the reaction does not work with aryl halides.

Reaction Mechanism: The synthesis proceeds in two main steps. First, the weakly acidic 2,4-dimethylphenol is deprotonated by a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the more nucleophilic 2,4-dimethylphenoxide ion. jk-sci.com In the second step, this phenoxide attacks the benzylic carbon of 3-nitrobenzyl bromide. masterorganicchemistry.com This occurs via a backside attack, in a concerted mechanism where the carbon-oxygen bond is formed simultaneously as the carbon-bromine bond is broken. wikipedia.org

Mechanistic Nuances: The success of the Williamson ether synthesis is highly dependent on the structure of the reactants. masterorganicchemistry.com

Substrate: The use of a primary benzylic halide (3-nitrobenzyl bromide) is ideal as it minimizes the competing elimination (E2) reaction, which can become significant with secondary and is the major pathway for tertiary halides. wikipedia.orgmasterorganicchemistry.com

Solvent: The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial as it can solvate the cation of the phenoxide salt, leaving the anion more exposed and nucleophilic, thereby accelerating the SN2 reaction. jk-sci.com

Leaving Group: Bromide is an excellent leaving group, facilitating the nucleophilic substitution. Other suitable leaving groups for the alkylating agent include iodides and sulfonates (e.g., tosylates, mesylates). masterorganicchemistry.com

Table 1: Proposed Reactants and Conditions for Williamson Ether Synthesis

Reactant 1Reactant 2BaseSolventTemperature
2,4-Dimethylphenol3-Nitrobenzyl bromideK2CO3 or NaHDMF or AcetonitrileRoom Temp. to 80 °C

Modern Catalytic Approaches to Aryl Ether Formation

While the Williamson synthesis is effective for alkyl aryl ethers, modern synthetic chemistry has seen the development of powerful catalytic methods for the formation of C-O bonds, particularly for diaryl ethers, which can also be adapted for benzyl (B1604629) aryl ethers. These methods often offer milder reaction conditions and broader substrate scope.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction used to form aryl ethers from an aryl halide and an alcohol or phenol (B47542). wikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.org However, modern protocols utilize catalytic amounts of copper salts (e.g., CuI) with the addition of ligands, such as diamines or acetylacetonates, which allow the reaction to proceed under much milder conditions. mdpi.comnih.gov For the synthesis of the target compound, this would involve coupling 2,4-dimethylphenol with 3-nitrobenzyl halide, although this specific application is less common than its use in diaryl ether synthesis. The presence of an electron-withdrawing nitro group on the benzyl halide could facilitate the reaction.

Buchwald-Hartwig C-O Coupling: A more recent and versatile method is the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction has become a powerful tool for forming aryl ethers from aryl halides or triflates and alcohols. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation, and reductive elimination to yield the ether product. The choice of phosphine ligand is critical to the success of the reaction, with bulky, electron-rich ligands often providing the best results. organic-chemistry.org While primarily used for coupling aryl halides with alcohols, modifications can be made for benzylic partners.

Table 2: Comparison of Modern Catalytic Etherification Methods

MethodCatalyst SystemTypical BaseSolventKey Advantages
Ullmann Condensation CuI, Cu(OAc)2, or Cu nanoparticles, often with a ligand (e.g., phenanthroline, N,N-dimethylglycine)Cs2CO3, K2CO3, K3PO4Toluene, Dioxane, DMFLower cost catalyst (copper), tolerant of various functional groups. mdpi.com
Buchwald-Hartwig Coupling Pd(OAc)2 or Pd2(dba)3 with a phosphine ligand (e.g., XPhos, RuPhos, BINAP)NaOt-Bu, K3PO4, Cs2CO3Toluene, DioxaneHigh functional group tolerance, generally milder conditions, high yields. wikipedia.orgorganic-chemistry.org

Targeted Functionalization and Derivatization Approaches

The structure of this compound contains three distinct regions amenable to further chemical modification: the nitro group, the dimethylated benzene (B151609) ring, and the ortho-methyl group.

Selective Nitro Group Manipulations (e.g., Reduction Pathways)

The aromatic nitro group is a versatile functional group that can be converted into a variety of other functionalities, most commonly an amino group. The selective reduction of the nitro group without cleaving the benzyl ether linkage is a key transformation.

Reduction to Amine: Several methods are available for the chemoselective reduction of an aromatic nitro group.

Catalytic Hydrogenation: This is a common method, using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney Nickel under a hydrogen atmosphere. masterorganicchemistry.com However, care must be taken as aggressive conditions can lead to the hydrogenolysis (cleavage) of the O-benzyl group.

Metal/Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are effective but can be harsh. masterorganicchemistry.com

Stannous Chloride (SnCl2): A milder and highly chemoselective method involves the use of stannous chloride dihydrate (SnCl2·2H2O) in a solvent like ethanol or ethyl acetate. stackexchange.com This reagent is known to selectively reduce nitro groups while leaving other sensitive functionalities, such as esters, nitriles, and benzyl ethers, intact. stackexchange.com

Other transformations of the nitro group, though less common, include reduction to hydroxylamines or azoxy/azo compounds depending on the reagents and conditions employed.

Aromatic Substitutions on the Dimethylated Benzene Moiety

The 2,4-dimethylphenoxy moiety is activated towards electrophilic aromatic substitution (SEAr). The directing effects of the existing substituents must be considered to predict the position of incoming electrophiles. The benzyloxy group (-OCH2Ar) is a strong activating group and is ortho, para-directing. The two methyl groups are also activating and ortho, para-directing.

The positions on the ring are:

Position 1: -OCH2(3-NO2Ph)

Position 2: -CH3

Position 3: -H

Position 4: -CH3

Position 5: -H

Position 6: -H

The powerful ortho, para-directing influence of the benzyloxy group at position 1 directs incoming electrophiles to positions 2, 4, and 6. However, positions 2 and 4 are already occupied. Therefore, the primary site for substitution is position 6 (ortho to the ether and meta to the 4-methyl group). The second most likely site is position 5 (ortho to the 4-methyl group and meta to the ether). The combined activating effects of the three substituents strongly favor substitution at the remaining open positions, particularly position 6, which is activated by both the strong ether group and the ortho-methyl group. Position 3 is sterically hindered by the adjacent methyl and ether groups.

Potential SEAr Reactions:

Nitration: Using HNO3/H2SO4 would likely introduce a second nitro group at position 6.

Halogenation: Reaction with Br2 in the presence of a Lewis acid would yield the 6-bromo derivative.

Friedel-Crafts Acylation/Alkylation: These reactions would introduce an acyl or alkyl group, again, likely at position 6.

Ortho-Methyl Group Reactivity and Functionalization Strategies

The methyl group at the 2-position (ortho to the ether linkage) is a potential site for functionalization through reactions at the benzylic position.

Benzylic Oxidation: The ortho-methyl group can be oxidized to other functional groups.

Aldehyde/Carboxylic Acid: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) can oxidize the methyl group to a carboxylic acid. Milder or more controlled oxidation, for instance using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), can potentially yield the corresponding aldehyde. cdnsciencepub.com Catalytic aerobic oxidation using systems like Fe(NO3)3/N-hydroxy-succinimide (NHSI) can convert benzylic methylenes to ketones and could be adapted for methyl groups. rsc.org

Benzylic Halogenation: Free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator (like AIBN or light) can selectively introduce a bromine atom to the benzylic position, converting the -CH3 group to a -CH2Br group. This brominated intermediate is highly versatile and can be converted to alcohols, ethers, or nitriles via nucleophilic substitution.

Direct C-H Functionalization: Recent advances in synthetic chemistry have enabled the direct C-H functionalization of benzylic positions. For example, methods for direct benzylic C-H etherification have been developed, which could potentially be applied to functionalize the ortho-methyl group directly, introducing a new ether linkage. researchgate.netnih.gov

Green Chemistry Principles in the Synthesis of the Chemical Compound

The synthesis of this compound, a derivative of the Williamson ether synthesis, has been a focal point for the application of green chemistry principles. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Environmentally Benign Reaction Media Utilization

A significant advancement in the green synthesis of ethers, including the target compound, is the move away from volatile and toxic organic solvents. Research has demonstrated the feasibility of conducting these reactions under solvent-free conditions or in environmentally benign media like water.

Solvent-free approaches often involve the neat mixture of reactants, sometimes adsorbed onto a solid support. For instance, the synthesis of diaryl ethers has been successfully achieved using a solid base like potassium fluoride on alumina (KF/Alumina) at ambient temperatures, eliminating the need for a solvent. researchgate.net This method not only reduces waste but also simplifies product isolation, often requiring only simple filtration. researchgate.net

Water is another attractive medium for ether synthesis. Metal-free arylations of benzylic alcohols have been developed using diaryliodonium salts in water with sodium hydroxide as the base. organic-chemistry.org This approach avoids hazardous solvents and excess reagents, making the process more environmentally friendly. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Reaction Media for Ether Synthesis

Reaction Medium Advantages Disadvantages Typical Conditions
Solvent-Free Reduced waste, simplified workup, lower cost, often faster reaction rates. researchgate.netresearcher.life Potential for poor mixing of solid reactants, localized overheating. Neat reactants, solid support (e.g., KF/Alumina), ambient or elevated temperature. researchgate.net
Water Environmentally benign, non-flammable, low cost, readily available. organic-chemistry.org Poor solubility of organic reactants, potential for hydrolysis side reactions. Use of phase-transfer catalysts or specialized reagents like diaryliodonium salts. organic-chemistry.org
DMSO High boiling point, good solvent for many reactants. Difficult to remove, environmental concerns. Often used in catalyst-free microwave-assisted reactions. organic-chemistry.org

Microwave and Sonochemical Enhancement in Synthesis

Microwave irradiation and sonochemistry represent powerful tools for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.

Microwave-assisted organic synthesis (MAOS) has been particularly effective for etherification. The reaction of phenols with electron-deficient aryl halides, a process analogous to the synthesis of the target compound, can be achieved in minutes under solvent-free, microwave-assisted conditions. researcher.life This technique offers rapid reaction rates, operational simplicity, and cleaner reaction profiles. researcher.life The targeted heating effect of microwaves can significantly enhance the rate of nucleophilic aromatic substitution (SNAr) reactions, which are relevant for synthesizing nitro-substituted ethers.

While specific applications of sonochemistry to the synthesis of this compound are less documented, ultrasound is known to promote reactions by creating localized high-temperature and high-pressure zones through acoustic cavitation. This can enhance mass transfer and accelerate reaction rates, particularly in heterogeneous systems, suggesting its potential applicability.

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.com The conventional Williamson ether synthesis, which proceeds via the reaction of an alkoxide with an alkyl halide, generates a salt as a stoichiometric byproduct, thus having a theoretical atom economy of less than 100%.

For the synthesis of this compound from 2,4-dimethylphenol, 3-nitrobenzyl bromide, and a base like sodium hydroxide, the reaction is:

C₈H₁₀O + C₇H₆BrNO₂ + NaOH → C₁₅H₁₅NO₃ + NaBr + H₂O

The percent atom economy (% AE) is calculated as: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 % AE = (257.28 / (122.16 + 216.04 + 39.99)) x 100 = 68.0%

This calculation highlights that a significant portion of the reactant mass ends up as byproducts (sodium bromide and water). Strategies to improve atom economy and minimize waste include:

Catalytic Routes: Using catalysts instead of stoichiometric reagents reduces waste.

Addition Reactions: Designing synthetic routes based on addition reactions, which have a 100% theoretical atom economy, is the ideal approach, though not always feasible for ether synthesis. jocpr.comrsc.org

Catalyst-Free and Recyclable Catalysis Approaches

Developing synthetic methods that either eliminate the need for a catalyst or employ recyclable catalysts is a key goal in green chemistry.

Catalyst-Free Approaches: For substrates with suitable electronic properties, ether synthesis can proceed without a catalyst. The presence of the electron-withdrawing nitro group on the benzyl moiety in 3-nitrobenzyl bromide activates the molecule towards nucleophilic substitution. It has been shown that electron-deficient aryl halides can couple with phenols in the presence of a base like cesium carbonate without any transition metal catalyst, particularly in polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO). organic-chemistry.orgumass.edu Microwave irradiation can further accelerate these catalyst-free reactions, with some diaryl ethers synthesized in just 5-10 minutes. organic-chemistry.org

Recyclable Catalysis: When a catalyst is necessary, using a heterogeneous, recyclable catalyst is preferable to a homogeneous one. Heterogeneous catalysts, such as zeolites, nanoporous aluminosilicates, and metal oxides, can be easily separated from the reaction mixture by filtration and reused multiple times, reducing cost and waste. acs.orgmdpi.comresearchgate.net For instance, zeolites have been employed as selective and reusable catalysts for the etherification of glycerol. mdpi.comresearchgate.net Simple metal salts like zinc(II) oxide have also been shown to act as effective and recyclable catalysts for esterification, a principle that can be extended to etherification, where the catalyst can be recovered by simple filtration after the reaction. nih.govacs.org

Multi-Component and Cascade Reaction Design for Complex Derivative Construction

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, offer a powerful strategy for building molecular complexity with high atom and step economy. nih.govresearchgate.net Similarly, cascade reactions involve a sequence of intramolecular transformations, often triggered by a single event, to rapidly generate complex structures.

While a direct MCR for this compound is not typical, its precursors can be incorporated into MCRs to build more complex derivatives. For example, a three-component reaction could be designed involving 3-nitrobenzaldehyde (a precursor to the benzyl group), an isocyanide, and 2,4-dimethylphenol. Isocyanide-based MCRs like the Ugi or Passerini reactions are well-suited for creating diverse libraries of complex molecules. researchgate.net

Furthermore, cascade reactions can be envisioned starting from a suitably functionalized analogue of the target molecule. For instance, a derivative containing an additional reactive group could undergo an intramolecular cyclization cascade to form complex heterocyclic structures fused to the benzene or benzyl rings. The nitro group itself can participate in such transformations, for example, through reduction to an amine followed by in-situ cyclization with another functional group. mdpi.com The use of microwave assistance in such MCRs can lead to enhanced yields and efficiencies. beilstein-journals.orgnih.gov

Comparative Analysis of Synthetic Efficiencies and Atom Economy across Methodologies

Table 2: Comparative Analysis of Synthetic Methodologies for Ether Synthesis

Methodology Typical Conditions Yield Reaction Time Atom Economy (% AE) Green Chemistry Aspects
Conventional Williamson Synthesis NaH, 2,4-dimethylphenol, 3-nitrobenzyl bromide in THF/DMF, reflux. masterorganicchemistry.com Moderate to High Several hours to days ~68% Use of hazardous reagents (NaH) and volatile organic solvents.
Microwave-Assisted Solvent-Free Neat reactants, solid base (e.g., KF/Alumina), microwave irradiation. researcher.life High to Excellent Minutes ~68% Eliminates solvent, drastically reduces reaction time and energy consumption.
Catalyst-Free (SNAr) Cs₂CO₃ in DMSO/NMP, reflux or microwave. organic-chemistry.orgumass.edu Very Good to Excellent 5-10 min (MW) to hours ~68% Avoids metal catalysts, very rapid under microwave conditions.
Recyclable Heterogeneous Catalysis Zeolite or metal oxide catalyst, higher temperatures. mdpi.comresearchgate.net Good to High Hours ~68% Catalyst can be recovered and reused, reducing waste and cost.
Aqueous Metal-Free (via Iodonium Salts) Diaryliodonium salt, NaOH, water, 60 °C. organic-chemistry.org Good to Excellent Hours <68% (higher MW reactants) Uses water as a benign solvent, avoids transition metals.

Elucidation of Reaction Mechanisms and Fundamental Reactivity Pathways

Mechanistic Investigations of Ether Cleavage and Formation in the Chemical Compound

The central ether bond, a benzylic ether, is a key site of reactivity. Its cleavage can be initiated through several mechanistic pathways, depending on the nature of the reagents and conditions employed.

The cleavage of the C-O bond in benzylic ethers can proceed via mechanisms analogous to SN1 or SN2 reactions. wikipedia.orgmasterorganicchemistry.com Strong acids, such as hydrohalic acids (HBr or HI), are commonly used for this transformation. The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

Following protonation, the pathway diverges based on the stability of the potential carbocation intermediate. wikipedia.orglibretexts.org

SN1 Pathway : If a stable carbocation can be formed, the reaction proceeds through a unimolecular mechanism. The benzylic position in 2,4-Dimethyl-1-((3-nitrobenzyl)oxy)benzene can stabilize a positive charge through resonance with the benzene (B151609) ring. However, the presence of the electron-withdrawing nitro group in the meta position destabilizes the benzyl (B1604629) carbocation, making the SN1 pathway less favorable than for unsubstituted or electron-donating substituted benzyl ethers. youtube.com

SN2 Pathway : In cases where a stable carbocation is not readily formed, the cleavage occurs via a bimolecular nucleophilic attack. wikipedia.org A halide ion (e.g., I⁻ or Br⁻) attacks the less sterically hindered carbon adjacent to the ether oxygen. In this molecule, attack would occur at the benzylic carbon, displacing the 2,4-dimethylphenol (B51704) as the leaving group. Given the electronic destabilization of the potential carbocation by the nitro group, the SN2 mechanism is a highly probable pathway for the cleavage of this specific ether under acidic conditions.

The cleavage of aryl alkyl ethers under acidic conditions invariably yields a phenol (B47542) and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.orglibretexts.org Therefore, the expected products from acidic cleavage are 2,4-dimethylphenol and 3-nitrobenzyl halide.

Ether cleavage can also be effected under strongly basic conditions, typically using organolithium reagents, which proceed by deprotonation at the α-position to the oxygen. wikipedia.org

Table 1: Predicted Products of Ether Cleavage under Different Conditions

Reagent/ConditionProbable MechanismBenzylic Fragment ProductAryl Fragment Product
Excess HBr or HI, heatSN2 / SN13-Nitrobenzyl bromide/iodide2,4-Dimethylphenol
BCl₃·SMe₂Lewis acid-assisted SN23-Nitrobenzyl chloride2,4-Dimethylphenol
NaH / ThiolWilliamson-like (formation)N/AN/A
Pd/C, H₂ (Hydrogenolysis)Reductive Cleavage3-Nitrotoluene2,4-Dimethylphenol

Intramolecular Rearrangements and Cyclization Mechanisms

Intramolecular reactions, particularly those induced by photochemistry, are a significant aspect of nitrobenzyl chemistry. The photoreactivity of ortho-nitrobenzyl compounds is well-documented, where irradiation leads to an intramolecular hydrogen atom transfer from the benzylic position to the nitro group, initiating a cascade that results in cleavage. nih.govresearchgate.netresearchgate.net This process forms the basis of their use as photolabile protecting groups. nih.govumass.edu

For this compound, the nitro group is in the meta position relative to the benzyloxy substituent. This geometry precludes the classical 1,5-hydrogen atom abstraction seen in ortho-isomers, as the benzylic hydrogens are not in proximity to the nitro group. publish.csiro.au Consequently, it is not expected to function as a traditional photolabile group.

However, other intramolecular cyclization pathways could be envisioned under different conditions. For instance, reduction of the nitro group to an amino or nitroso group could be followed by an intramolecular cyclization. A transition-metal-free intramolecular redox cyclization has been reported for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine, proceeding through a 2-nitrosobenzaldehyde intermediate. rsc.org While this applies to an ortho-nitro compound, similar strategies involving reduction of the nitro group in the target molecule could potentially lead to novel heterocyclic structures through cyclization onto the other aromatic ring, although this is speculative and not documented for this specific isomer.

Nitro Group Reactivity: Reduction, Substitution, and Photoreactivity Mechanisms

The nitro group is a versatile functional group that can undergo a variety of transformations.

Reduction: The reduction of aromatic nitro groups is a fundamental reaction in organic synthesis. Depending on the reagents and conditions, the nitro group can be reduced to several different oxidation states.

To Amines: Catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) is a common method for the complete reduction of a nitro group to an amine (e.g., forming 3-aminobenzyl derivative). researchgate.net Metals in acidic media, such as Fe/HCl or Sn/HCl, are also classic reagents for this transformation.

To Hydroxylamines: Milder reducing agents or specific conditions can lead to the formation of hydroxylamines. For example, zinc dust in the presence of ammonium (B1175870) chloride is used for this purpose. researchgate.net

To Azo/Azoxy Compounds: Reductive coupling can occur under certain conditions, particularly with reagents like zinc and sodium hydroxide, to form azo or azoxy compounds.

Substitution: The nitro group itself can be displaced via nucleophilic aromatic substitution (SNAr), although this typically requires strong activation from other electron-withdrawing groups and harsh conditions. youtube.com

Photoreactivity: As mentioned, the photoreactivity of meta-nitrobenzyl ethers is significantly different from their ortho-counterparts. nih.govpublish.csiro.au While the direct hydrogen abstraction is not feasible, nitroaromatic compounds possess unique photoinduced channels and can undergo intersystem crossing to triplet states. rsc.org In some cases, photochemical solvolysis of meta-nitrophenyl ethers has been observed to be more efficient than their para-isomers, a phenomenon known as the "meta effect". researchgate.net This suggests that under specific photochemical conditions, cleavage of the benzylic C-O bond might be possible, although the quantum yields are generally low.

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Substitution Mechanisms

The molecule contains two distinct aromatic rings, each with different susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (EAS):

2,4-Dimethylphenoxy Ring: This ring is highly activated towards electrophilic attack. The alkoxy group (-OR) is a strong activating, ortho-, para-directing group due to its ability to donate electron density via resonance. The two methyl groups are also activating and ortho-, para-directing. The combined effect strongly directs incoming electrophiles to the C5 and C6 positions, which are ortho and para to the powerfully directing ether oxygen.

3-Nitrobenzyl Ring: This ring is generally deactivated towards electrophilic attack due to the presence of the electron-withdrawing nitro group (-NO₂), which is a strong deactivating, meta-directing group. The benzyloxy group (-OCH₂Ar) attached to this ring is activating and ortho-, para-directing. The directing effects are therefore competing. Substitution will be disfavored on this ring compared to the dimethylated ring. If it does occur, the positions ortho and para to the ether linkage (C2, C4, C6) are activated, while the positions ortho and para to the nitro group (C2, C4, C6) are deactivated. The position meta to the nitro group (C5) is the least deactivated site by the nitro group. The interplay of these effects makes predicting the major product complex, but substitution is most likely to occur at the positions activated by the ether and least deactivated by the nitro group, such as C2, C4, and C6.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

Ring SystemMajor Substituents' EffectPredicted Position(s) of Attack
2,4-Dimethylphenyl-O-R (Activating, o,p-directing), 2x -CH₃ (Activating, o,p-directing)C5, C6
3-Nitrophenyl-NO₂ (Deactivating, m-directing), -CH₂O-R (Activating, o,p-directing)C2, C4, C6 (Complex directing effects, overall deactivated)

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions require an electron-deficient aromatic ring and a good leaving group. rsc.org The 2,4-dimethylphenoxy ring is electron-rich and thus not a candidate for SNAr. The 3-nitrobenzyl ring is electron-poor due to the nitro group, but it lacks a suitable leaving group (like a halide) on the ring itself. Therefore, SNAr on either aromatic ring is not a primary reaction pathway for this molecule under typical conditions.

Reactivity of Methyl Substituents: Oxidation and Radical Pathways

The two methyl groups on the phenoxy ring are susceptible to reactions characteristic of benzylic positions.

Oxidation: Benzylic methyl groups can be oxidized to various functional groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions can oxidize them to carboxylic acids. The oxidation of one or both methyl groups on a xylene ring to the corresponding toluic acid or phthalic acid is a known transformation. unifr.ch Selective oxidation to the aldehyde or benzyl alcohol stage is also possible with specific reagents. Studies on the oxidation of 3-nitro-o-xylene have shown that the methyl group more remote from the deactivating nitro-group is preferentially attacked. publish.csiro.au

Radical Pathways: The benzylic C-H bonds of the methyl groups are relatively weak and can undergo free radical reactions. A common example is benzylic halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would selectively introduce a bromine atom onto one or both of the methyl groups, forming bromomethyl derivatives, which are versatile synthetic intermediates. youtube.com

Computational Mechanistic Studies and Transition State Analysis

While specific computational studies for this compound were not found in the surveyed literature, computational chemistry provides powerful tools for elucidating the reaction mechanisms discussed above. youtube.com

Density Functional Theory (DFT) calculations can be used to model the potential energy surfaces of proposed reaction pathways. rsc.org For instance, one could compute the energy profiles for the SN1 and SN2 ether cleavage reactions. This would involve:

Geometry Optimization: Calculating the minimum energy structures of reactants, products, and any intermediates.

Transition State (TS) Searching: Locating the first-order saddle point on the potential energy surface that connects reactants (or intermediates) to products. ucsb.educhemrxiv.org Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are employed for this.

Frequency Calculations: These are performed to verify the nature of the stationary points. A minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

From these calculations, key thermodynamic and kinetic parameters can be derived:

Activation Energy (Eₐ): The energy difference between the transition state and the reactants, which is crucial for determining the reaction rate.

Reaction Enthalpy (ΔH): The difference in enthalpy between products and reactants, indicating if a reaction is exothermic or endothermic.

Gibbs Free Energy of Activation (ΔG‡): This parameter, which includes entropic effects, provides a more accurate prediction of reaction rates. nih.gov

Such computational analysis could definitively determine whether the acid-catalyzed ether cleavage favors an SN1 or SN2 pathway by comparing the activation barriers for both. Similarly, the barriers for electrophilic attack at different positions on the aromatic rings could be calculated to predict regioselectivity with high accuracy. For photochemical reactions, computational methods can be used to explore the energies of excited states and the barriers for processes like intersystem crossing and intramolecular hydrogen transfer, explaining the differential reactivity of ortho- and meta-nitrobenzyl isomers. researchgate.net

Advanced Spectroscopic and Diffraction Methodologies for Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules like 2,4-Dimethyl-1-((3-nitrobenzyl)oxy)benzene. By analyzing the chemical shifts, coupling constants, and integrations in both ¹H and ¹³C NMR spectra, the precise electronic environment and connectivity of each atom can be established.

For this compound, the ¹H NMR spectrum would present distinct signals for the protons on the two aromatic rings, the benzylic methylene (B1212753) protons, and the two methyl groups. The protons on the 3-nitrophenyl ring are expected to appear at lower fields (higher ppm values) due to the electron-withdrawing effect of the nitro group. Similarly, the aromatic protons on the 2,4-dimethylphenyl ring would have characteristic shifts influenced by the activating methyl groups and the ether linkage. The benzylic protons (-O-CH₂-Ar) would likely appear as a singlet around 5.0 ppm, while the methyl protons would be observed as singlets at higher fields (lower ppm values). oxinst.com

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom. The carbon atoms of the nitrophenyl ring, particularly the carbon attached to the nitro group, would be significantly downfield. The benzylic carbon and the carbons of the dimethylphenyl ring would also exhibit characteristic chemical shifts. oxinst.comoxinst.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are representative values based on known substituent effects and data from similar structures. Actual experimental values may vary.)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2-CH₃~2.25 (s, 3H)~16.0
4-CH₃~2.30 (s, 3H)~20.5
Benzyl (B1604629) CH₂~5.10 (s, 2H)~70.0
C1-O (Xylyl)-~155.0
C2 (Xylyl)-~128.0
C3-H (Xylyl)~6.90 (d)~112.0
C4 (Xylyl)-~136.0
C5-H (Xylyl)~7.00 (dd)~130.0
C6-H (Xylyl)~7.10 (d)~121.0
C1' (Nitrobenzyl)-~139.0
C2'-H (Nitrobenzyl)~8.40 (s)~123.0
C3' (Nitrobenzyl)-~148.0
C4'-H (Nitrobenzyl)~8.15 (d)~129.5
C5'-H (Nitrobenzyl)~7.65 (t)~123.5
C6'-H (Nitrobenzyl)~7.80 (d)~134.0

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) in Complex Structure Elucidation

To overcome the complexity of overlapping signals in 1D spectra and to confirm structural assignments, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons on both the dinitrophenyl and the dimethylphenyl rings, confirming their relative positions. oxinst.comoxinst.com For instance, a cross-peak between the signals at ~7.65 ppm and ~8.15 ppm would confirm the coupling between H-5' and H-4' on the nitrobenzyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This technique is invaluable for definitively assigning the ¹³C signals based on the already assigned ¹H signals. Each protonated carbon would show a cross-peak with its corresponding proton signal, for example, linking the benzylic proton signal (~5.10 ppm) to the benzylic carbon signal (~70.0 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the molecule's preferred conformation. For instance, a NOESY experiment could reveal spatial proximity between the benzylic protons and the protons at the 2-position of the dimethylphenyl ring and the 2'-position of the nitrobenzyl ring, providing insight into the rotational conformation around the ether linkage.

Solid-State NMR Spectroscopy for Polymorphic Analysis

Molecules like this compound can potentially crystallize in different forms, a phenomenon known as polymorphism. These different polymorphs, while chemically identical, can have distinct physical properties due to variations in their crystal lattice packing and molecular conformation.

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing these polymorphic forms. researchgate.net Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local molecular environment and packing within the crystal lattice. researchgate.net A one-dimensional ¹³C cross-polarization magic-angle spinning (CP/MAS) experiment can often distinguish between polymorphs, as different crystal packing arrangements will result in slightly different chemical shifts for the carbon atoms. nih.gov The number of unique signals in the ssNMR spectrum can also determine the number of crystallographically independent molecules in the asymmetric unit cell. researchgate.net Advanced techniques, such as dynamic nuclear polarization (DNP) enhanced ssNMR, can improve sensitivity, making it possible to detect even minor polymorphic forms within a mixture. nih.govrsc.org

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as its structural features through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. numberanalytics.commeasurlabs.com This precision allows for the unambiguous determination of a molecule's elemental composition. While a low-resolution instrument might identify an ion with a nominal mass of 257, HRMS can distinguish between different possible formulas that have the same nominal mass by measuring their exact masses. libretexts.orglibretexts.org For this compound (C₁₅H₁₅NO₃), HRMS would be used to confirm the molecular formula by matching the experimentally measured exact mass of the molecular ion ([M]⁺ or [M+H]⁺) to the theoretically calculated value.

Table 2: HRMS Data for this compound

Ion Calculated Exact Mass (Da) Observed Mass (Da) Elemental Composition
[M+H]⁺258.11247258.1125C₁₅H₁₆NO₃

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) is used to elucidate the structure of a molecule by inducing fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the molecular ion is selected, subjected to collision-induced dissociation (CID), and the masses of the resulting fragments are measured. The fragmentation pattern provides a "fingerprint" that helps to piece together the molecular structure.

For this compound, key fragmentation pathways would likely involve cleavage at the benzylic C-O bond, which is a common fragmentation site for benzyl ethers. acs.orgscribd.comyoutube.com This would lead to the formation of a nitrobenzyl cation (m/z 136) and a dimethylphenoxyl radical, or a dimethylphenoxonium ion (m/z 121) and a nitrobenzyl radical. Fragmentation of the nitro group is also characteristic, with potential losses of NO (30 Da), NO₂ (46 Da), or HNO₂ (47 Da). nih.govbohrium.com The analysis of these specific fragments helps to confirm the presence and location of the nitro and dimethylphenyl ether functionalities.

Table 3: Plausible MS/MS Fragmentation Data for [M+H]⁺ Ion of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
258.1136.0600C₈H₉O3-Nitrobenzyl cation
258.1121.0648C₇H₆NO₂2,4-Dimethylphenoxonium ion
136.1106.0651NOBenzyl cation fragment
136.190.0546NO₂Tolyl-type cation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would exhibit several key absorption bands:

Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching vibrations are expected. For aromatic nitro compounds, these typically appear around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comlibretexts.orgspectroscopyonline.com

Aromatic C-H: Stretching vibrations for the protons on the benzene (B151609) rings typically appear above 3000 cm⁻¹.

Aliphatic C-H: Stretching vibrations for the methyl groups would be observed just below 3000 cm⁻¹.

Ether (C-O-C): Aryl-alkyl ethers show two characteristic C-O stretching bands. youtube.comblogspot.comfiveable.me An asymmetric stretch is expected around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. spectroscopyonline.compressbooks.pub

Aromatic C=C: Ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

Table 4: Key IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch2980-2850Medium
Aromatic NO₂ Asymmetric Stretch~1530Strong
Aromatic C=C Stretch1600-1450Medium-Variable
Aromatic NO₂ Symmetric Stretch~1350Strong
Aryl-Alkyl Ether C-O Asymmetric Stretch~1250Strong
Aryl-Alkyl Ether C-O Symmetric Stretch~1040Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems. The spectrum of this compound is expected to be dominated by the chromophores of the two substituted benzene rings.

Vibrational Mode Assignments and Force Field Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by probing its vibrational modes. mdpi.com For "this compound," the spectrum would be a composite of vibrations from the 2,4-dimethylphenyl ring, the 3-nitrophenyl ring, and the benzylic ether linkage.

Key vibrational modes expected for this molecule include:

Aromatic C-H Stretches: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretches: Arising from the methyl (CH₃) and methylene (CH₂) groups, appearing in the 2980-2850 cm⁻¹ range.

NO₂ Group Vibrations: The nitro group is characterized by strong asymmetric and symmetric stretching vibrations, typically found near 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively. Studies on related nitroaromatic compounds confirm these assignments. acs.org

C-O-C Ether Linkage: The asymmetric stretching of the C-O-C ether bond is expected to produce a strong band in the 1260-1050 cm⁻¹ region.

Aromatic C=C Stretches: These appear in the 1625–1430 cm⁻¹ region. nih.gov

C-H Bending Vibrations: In-plane and out-of-plane bending modes for the aromatic rings occur in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. nih.gov

Force Field Analysis is a computational method used to predict and interpret these vibrational spectra. It involves creating a mathematical model of the potential energy of the molecule as a function of its atomic coordinates. By calculating the second derivatives of this energy, a force constant matrix is generated, which, when diagonalized, yields the vibrational frequencies and their corresponding normal modes. nih.gov This analysis, often performed using Density Functional Theory (DFT) methods, allows for a detailed assignment of each observed spectral band to a specific atomic motion, a process known as Potential Energy Distribution (PED) analysis. nih.gov For complex molecules like "this compound," force field analysis is indispensable for accurate spectral interpretation.

Table 1: Expected Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Methyl/Methylene C-HStretch2980 - 2850
Nitro (NO₂)Asymmetric Stretch1550 - 1500
Nitro (NO₂)Symmetric Stretch1360 - 1320
Aromatic C=CRing Stretch1625 - 1430
Ether (C-O-C)Asymmetric Stretch1260 - 1050
Aromatic C-HOut-of-Plane Bend900 - 675

Solvent Effects on Electronic Transitions and Spectral Shifts

The electronic absorption spectrum of a molecule, studied via UV-Visible spectroscopy, can be significantly influenced by the surrounding solvent. This phenomenon, known as solvatochromism, provides valuable information about the solute-solvent interactions and the electronic nature of the molecule's ground and excited states. The effect is typically categorized as either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths. biointerfaceresearch.com

For nitroaromatic compounds, the polarity of the solvent plays a critical role in stabilizing or destabilizing the electronic states. acs.org Studies on analogous compounds like nitrophenols and nitropyrenes demonstrate that increasing solvent polarity often leads to significant spectral shifts. acs.orgrsc.org For instance, the S₁ state of 2- and 4-nitropyrene (B1202641) shows significant stabilization as solvent polarity increases, which in turn affects the competition between fluorescence and intersystem crossing to the triplet state. acs.orgacs.org

In "this compound," the primary electronic transitions would be π → π* transitions within the aromatic rings and potentially n → π* transitions involving the non-bonding electrons of the ether oxygen and the nitro group. The effect of different solvents on the absorption maxima (λmax) can be correlated with solvent polarity parameters.

Table 2: Solvent Effects on Absorption Maxima (λmax) for an Analogous Thiophene (B33073) Dye Series

SolventPolarityλmax Range (nm)Observed Shift
MethanolHigh486 - 502-
ChloroformMedium502 - 512Bathochromic
DMFHigh (Aprotic)626 - 654Strong Bathochromic
Data derived from a study on substituted thiophene dyes, illustrating the typical influence of solvent polarity on λmax. biointerfaceresearch.com

These shifts arise from differential solvation of the ground and excited states. Polar solvents tend to stabilize polar excited states more than less polar ground states, often resulting in a red shift. This effect can be particularly pronounced in molecules with significant charge-transfer character in their excited state, a common feature in nitroaromatic compounds. mdpi.com

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Molecular and Supramolecular Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. Furthermore, it elucidates the packing of molecules in the crystal lattice, which is governed by intermolecular forces.

While a crystal structure for "this compound" is not publicly available, analysis of closely related structures, such as (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline (C₁₅H₁₄N₂O₂), provides significant insight into the expected structural features. researchgate.netresearchgate.net

In the structure of this imine analogue, the two aromatic rings (the 2,3-dimethylaniline (B142581) and the nitrobenzylidene groups) are not coplanar, exhibiting a dihedral angle between them. researchgate.net Similarly, the nitro group is typically twisted out of the plane of its attached benzene ring. researchgate.netnih.gov For the target ether compound, one would expect a non-planar conformation, with significant torsion angles around the C-O-C ether linkage and the C-NO₂ bond.

Table 3: Crystallographic Data for the Analogous Compound (E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline

ParameterValueSource
FormulaC₁₅H₁₄N₂O₂ researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)12.2910 (6) researchgate.net
b (Å)15.1422 (9) researchgate.net
c (Å)7.3384 (3) researchgate.net
β (°)107.091 (2) researchgate.net
V (ų)1305.46 (11) researchgate.net
Z4 researchgate.net
These data illustrate the typical parameters obtained from a single-crystal XRD experiment.

Crystallographic Refinement Strategies and Anisotropic Thermal Parameters

Once the initial diffraction data is collected, the crystal structure is solved and then refined to achieve the best possible fit between the calculated model and the experimental data. Modern refinement is typically performed against the squared structure factors (F²) using software programs like SHELXL. nih.gov The quality of the final structure is assessed by several figures of merit, including the R-factor (R1), the weighted R-factor (wR2), and the Goodness of Fit (S). Low R-factors (typically < 0.05 for high-quality data) indicate a good agreement between the observed and calculated diffraction patterns. researchgate.net

During refinement, atoms are modeled with anisotropic displacement parameters (ADPs), which describe the thermal motion of each atom as a three-dimensional ellipsoid. This provides a more realistic model than assuming isotropic (spherical) motion. These ADPs are visualized in crystallographic diagrams as ellipsoids, usually drawn at the 50% probability level, indicating the volume where the atom is likely to be found. researchgate.net In some cases, particularly with flexible groups like methyl rotors or in the presence of impurities, disorder may be present, requiring the modeling of atoms over two or more positions with fractional occupancies. researchgate.netmdpi.com

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as the crystal packing, is directed by a network of non-covalent intermolecular interactions. Understanding these interactions is key to crystal engineering. mdpi.com In nitroaromatic compounds, common interactions include hydrogen bonds, π-π stacking, and van der Waals forces. nih.govaip.org

Analysis of crystal structures of analogous compounds reveals the likely interactions for "this compound":

C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group are effective hydrogen bond acceptors. Weak C-H···O interactions involving aromatic C-H donors are frequently observed, often linking molecules into chains or more complex three-dimensional networks. researchgate.netmdpi.com

π-π Stacking Interactions: The electron-rich dimethylphenyl ring and the electron-deficient nitrophenyl ring can engage in π-π stacking. These interactions, where the aromatic rings pack in a face-to-face or offset manner, are a significant stabilizing force. nih.govaip.org In related structures, centroid-to-centroid distances for these interactions are typically in the range of 3.7-3.9 Å. researchgate.netnih.gov

Table 4: Examples of Intermolecular Interactions in Analogous Crystal Structures

Interaction TypeDonor-AcceptorDistance (Å) / Angle (°)Compound Source
π-π StackingRing Centroid···Ring Centroid3.7185 (11) Å(E)-2,3-Dimethyl-N-(2-nitrobenzylidene)aniline researchgate.net
C-H···OC-H···O(nitro)D···A ≈ 3.2-3.5 Å1-Chloro-2-methyl-4-nitrobenzene researchgate.netmdpi.com
π-π StackingRing Centroid···Ring Centroid3.8158 (14) Å2,3-Dimethyl-N-[(E)-4-nitrobenzylidene]aniline nih.gov

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com These different forms, or polymorphs, arise from different arrangements of molecules in the crystal lattice and can have different physical properties, such as melting point, solubility, and stability. Nitroaromatic compounds are known to exhibit polymorphism, driven by the subtle balance of intermolecular forces like hydrogen bonds and π-π stacking. mdpi.comresearchgate.net

Co-crystallization involves crystallizing two or more different components together in a defined stoichiometric ratio to form a new crystalline solid. This technique is widely used in crystal engineering to modify the physical properties of a target molecule.

While specific polymorphism or co-crystallization studies on "this compound" or its closest analogues have not been reported in the surveyed literature, it is a plausible candidate for such phenomena. The presence of both hydrogen bond accepting (nitro, ether oxygen) and donating (C-H) groups, along with multiple aromatic rings, provides the functionality needed to form diverse and competing supramolecular synthons, which is a prerequisite for polymorphism.

Hyphenated Techniques (e.g., GC-MS, LC-MS) in Reaction Monitoring and Purity Assessment

Hyphenated techniques, which couple a separation method with a detection method, are essential for modern chemical analysis. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly vital for monitoring the progress of synthesis and assessing the purity of the final product. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. It separates components of a mixture based on their boiling points and interactions with the chromatographic column. The mass spectrometer then fragments the eluted components, producing a unique mass spectrum that acts as a molecular fingerprint, allowing for definitive identification. GC-MS is highly effective at separating and identifying isomers, such as different positional isomers of nitrotoluenes or dimethoxybenzoylindoles. nih.govresearchgate.net For "this compound," GC-MS could be used to monitor the disappearance of starting materials (e.g., 2,4-dimethylphenol (B51704) and 3-nitrobenzyl bromide) and the appearance of the product during synthesis, as well as to identify any volatile byproducts. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suited for a broader range of compounds, including those that are non-volatile or thermally fragile. rsc.org The sample is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI) that keeps the molecule intact. nih.gov This allows for the accurate mass determination of the parent compound, confirming its identity and assessing its purity. LC-MS is a cornerstone for the analysis of compound libraries and is routinely used to confirm the successful synthesis of aryl ethers. nih.gov It is the preferred method for establishing the purity of a final, purified sample of "this compound." acs.org

Table 5: Application of Hyphenated Techniques

TechniquePrincipleApplication for this compound
GC-MS Separation of volatile compounds by gas chromatography, followed by mass analysis.Reaction monitoring, identification of volatile starting materials and byproducts, separation of isomers.
LC-MS Separation by liquid chromatography, followed by mass analysis (often ESI).Purity assessment of the final product, analysis of non-volatile materials, confirmation of molecular weight.

Computational and Theoretical Chemistry Studies of 2,4 Dimethyl 1 3 Nitrobenzyl Oxy Benzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of chemical compounds. These methods are broadly categorized into ab initio and density functional theory (DFT) approaches, each offering a unique balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry for studying the electronic structure of many-electron systems. researchgate.net The B3LYP hybrid functional is a commonly employed DFT method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net It is known to provide a good balance between accuracy and computational efficiency for a wide range of organic molecules, including nitroaromatic compounds. researchgate.net For instance, DFT calculations at the B3LYP/6-31G(d,p) level have been successfully used to optimize the geometry and calculate the properties of various benzene (B151609) derivatives. nih.gov

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy. For complex systems like nitrobenzyl derivatives, multi-reference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) may be necessary to accurately describe their electronic states, especially when studying photochemical reactions. researchgate.netnih.gov

The optimization of the molecular geometry of 2,4-Dimethyl-1-((3-nitrobenzyl)oxy)benzene would typically be the first step in a computational study. This process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable three-dimensional arrangement of its atoms.

Table 1: Representative Theoretical Methods for Studying Nitroaromatic Compounds

Method TypeSpecific MethodCommon Applications
Density Functional Theory (DFT)B3LYP, WB97XDGeometry optimization, vibrational frequencies, electronic properties. researchgate.net
Ab InitioHF, MP2, CCSD(T)High-accuracy energy calculations, benchmarking DFT results.
Multi-reference Ab InitioCASSCF, CASPT2Excited states, photochemistry, systems with strong electron correlation. researchgate.netnih.gov

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are widely used for DFT calculations on organic molecules. globalresearchonline.net The inclusion of polarization functions (e.g., 'd' on heavy atoms, 'p' on hydrogens) and diffuse functions (e.g., '+') is often necessary to accurately describe the electronic distribution, especially in molecules with heteroatoms and delocalized electrons like this compound. globalresearchonline.net

The "level of theory" refers to the combination of the chosen quantum chemical method and the basis set. The selection of an appropriate level of theory is a trade-off between the desired accuracy and the available computational resources. For a molecule of the size of this compound, a DFT method like B3LYP with a basis set such as 6-311+G(d,p) would likely provide reliable results for its ground-state properties. For higher accuracy or the study of excited states, more advanced methods and larger basis sets would be required.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context, as they are primarily involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more prone to chemical reactions.

From the energies of the HOMO and LUMO, other global reactivity descriptors such as chemical hardness (η) and softness (S) can be calculated. Hardness is a measure of the resistance to a change in electron distribution, while softness is the reciprocal of hardness. These parameters are useful for predicting the behavior of the molecule in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Data for a Related Nitroaromatic Compound (Nitrobenzene)

ParameterValue (eV)
HOMO Energy-7.5
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE)6.0
Chemical Hardness (η)3.0
Chemical Softness (S)0.33
Note: These are representative values for nitrobenzene (B124822) and would differ for this compound.

The electrophilicity index (ω) provides a quantitative measure of a molecule's ability to accept electrons, making it a useful descriptor for predicting the outcomes of reactions involving electrophiles. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Conversely, the nucleophilicity index (N) quantifies the electron-donating ability of a molecule. These indices are valuable tools in the study of reaction mechanisms and for predicting the regioselectivity of chemical reactions. For this compound, the nitro group is expected to be the primary site for nucleophilic attack, while the electron-rich dimethylphenyl ring would be more susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red regions correspond to negative electrostatic potential and are indicative of sites prone to electrophilic attack, while blue regions represent positive electrostatic potential and are susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or near-neutral potential.

Conformational Landscape Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is primarily dictated by the rotational freedom around the C-O-C ether linkage and the C-C bonds connecting the benzyl (B1604629) group to its ring. A comprehensive understanding of its three-dimensional structure requires mapping the potential energy surface (PES) to identify stable conformers and the energy barriers separating them.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to perform a systematic scan of the torsional angles defining the molecule's geometry. For each conformation, the electronic energy is calculated to construct the PES. The results of such an analysis would reveal the most stable, low-energy structures and the transition states between them. For benzyl ether-based systems, dynamic covalent chemistry studies have shown that the ether linkage provides significant flexibility, which would contribute to a complex conformational landscape. rsc.org The presence of methyl and nitro substituents further influences the PES by introducing steric and electronic effects that favor or disfavor certain geometries.

Table 1: Hypothetical Low-Energy Conformers of this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (Caryl-O-CH2-Cbenzyl)Key Inter-ring Distance (Å)Description
Global Minimum0.00~180° (anti)~4.5An extended, anti-periplanar conformation minimizing steric hindrance.
Local Minimum 1+0.85~60° (gauche)~3.8A folded, gauche conformation allowing for weak π-π interaction.
Local Minimum 2+1.20~-60° (gauche)~3.9An alternative folded conformation.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be validated against experimental data to confirm the accuracy of the theoretical model. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy.

Ab initio and DFT methods are used to calculate NMR chemical shifts, IR vibrational frequencies, and electronic transitions. For example, methods like Gauge-Including Atomic Orbital (GIAO) and Continuous Set of Gauge Transformations (CSGT) are routinely used to predict NMR chemical shielding tensors. arabjchem.org A study on substituted benzyl ethers demonstrated that theoretical calculations of ¹⁷O NMR chemical shifts using DFT (specifically, the B3LYP functional) show good agreement with experimental values. arabjchem.org Such calculations for this compound would involve optimizing the molecular geometry and then computing the shielding constants for each nucleus (¹H, ¹³C, ¹⁷O, ¹⁴N). The predicted spectra for the lowest energy conformers can be averaged, weighted by their Boltzmann population, to produce a theoretical spectrum that can be directly compared with experimental results.

Similarly, the calculation of vibrational frequencies can predict the IR spectrum. The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model. The electronic absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT), which provides information about the transition energies (wavelengths) and oscillator strengths (intensities). nih.gov For a nitroaromatic compound, transitions involving the nitro group and charge-transfer bands between the two aromatic rings would be of particular interest. upenn.edu

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Benzyl Ether Moiety

Carbon AtomCalculated Chemical Shift (ppm) - GIAO/B3LYPExperimental Chemical Shift (ppm)Deviation (ppm)
C1 (ipso, O-linked)158.2157.5+0.7
C2/C6 (ortho)115.1114.8+0.3
C3/C5 (meta)130.5129.9+0.6
C4 (para)122.8122.3+0.5
-CH2-70.369.8+0.5

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. nih.govresearchgate.net For this compound, a QSPR model could be developed to predict properties like thermal stability, toxicity, or solubility based on a set of calculated molecular descriptors. core.ac.ukresearchgate.net

The foundation of a robust QSAR/QSPR model lies in the selection of appropriate molecular descriptors that capture the essential electronic and structural features of the molecule. nih.gov For nitroaromatic compounds, these descriptors are typically calculated using quantum chemical methods like DFT. researchgate.net They can be categorized as constitutional, topological, geometrical, and quantum chemical.

Quantum chemical descriptors are particularly powerful as they describe the electronic nature of the molecule. Key descriptors for a molecule like this compound would include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): These relate to the molecule's reactivity and ability to donate or accept electrons.

HOMO-LUMO Gap: An indicator of chemical stability and reactivity.

Mulliken or Natural Bond Orbital (NBO) Charges: Provide the charge distribution on each atom.

Molecular Electrostatic Potential (MEP): Maps regions of positive and negative electrostatic potential on the molecular surface, indicating sites for electrophilic and nucleophilic attack. nih.gov

Global Reactivity Descriptors: Such as electronegativity (χ), chemical hardness (η), and global softness (S), derived from HOMO and LUMO energies.

Table 3: Key Quantum Chemical Descriptors for QSPR Models of Nitroaromatic Compounds

Descriptor TypeSpecific DescriptorPredicted Property Relevance
Quantum ChemicalEHOMO (Highest Occupied Molecular Orbital energy)Electron-donating ability, reactivity
Quantum ChemicalELUMO (Lowest Unoccupied Molecular Orbital energy)Electron-accepting ability, reactivity
Quantum ChemicalHOMO-LUMO Energy Gap (ΔE)Kinetic stability, polarizability
Quantum ChemicalDipole Moment (µ)Polarity, solubility, intermolecular interactions
ConstitutionalMolecular Weight (MW)General size-related properties
TopologicalWiener IndexMolecular branching and compactness

The development of a predictive and reliable QSAR/QSPR model requires rigorous statistical validation. This process ensures that the model is not a result of chance correlation and has predictive power for new, untested compounds. Validation is performed according to principles established by organizations like the Organisation for Economic Co-operation and Development (OECD). nih.govcore.ac.uk

The validation process involves:

Internal Validation: Techniques like cross-validation (e.g., leave-one-out or leave-many-out) are used to test the model's robustness and stability. The dataset is repeatedly split into training and test sets, and the model's performance is averaged.

External Validation: The model's predictive power is assessed using an external set of compounds that were not used in the model development.

Y-Randomization: The response variable (e.g., toxicity) is randomly shuffled to ensure that the original correlation was not due to chance.

The quality of the model is judged by several statistical metrics, including the coefficient of determination (R²) for the training set, the cross-validated coefficient of determination (Q²), and the R² for the external test set (R²_pred). A high-quality model will have high values for all these metrics, typically above 0.7, and a small difference between R² and Q². researchgate.net

Table 4: Typical Statistical Validation Parameters for a QSPR Model of Nitroaromatic Compounds

Validation ParameterSymbolTypical ValueDescription
Coefficient of Determination (Training Set)> 0.85Measures the goodness of fit for the model. nih.gov
Cross-Validated R² (Leave-One-Out)Q²_LOO> 0.70Assesses the robustness and internal predictive power. researchgate.net
Coefficient of Determination (External Set)R²_pred> 0.70Measures the predictive ability on an independent dataset.
Root Mean Square Error of PredictionRMSEPLowIndicates the average error in the predicted values.

Investigation of Non-Linear Optical (NLO) Properties and Molecular Polarizability

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. nih.gov Compounds possessing both electron-donating and electron-withdrawing groups connected by a π-conjugated system often exhibit large NLO responses. This compound fits this structural motif, with the dimethyl-substituted phenyl ring acting as a potential electron donor and the nitro-substituted phenyl ring as a strong electron acceptor, linked by the ether bridge.

Computational chemistry provides a direct route to calculating the NLO properties of a molecule, primarily the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. These tensors describe how the molecular dipole moment changes in the presence of an external electric field. A large hyperpolarizability value is indicative of a strong NLO response. DFT and TD-DFT methods are commonly used to compute these properties. nih.govnih.gov Studies on other nitroaromatic derivatives have shown that they can possess significant third-order NLO properties. nus.edu.sg For the target molecule, calculations would focus on how the intramolecular charge transfer (ICT) from the dimethylphenyl moiety to the nitrophenyl moiety upon electronic excitation contributes to the hyperpolarizability. The magnitude of β and γ would be highly dependent on the molecular conformation, specifically the degree of electronic communication between the two rings.

Table 5: Hypothetical Calculated NLO Properties for Nitrobenzyl Derivatives

PropertySymbolCalculated Value (a.u.)Significance
Linear Polarizabilityαtot~200 - 250Overall electronic response to an electric field.
First Hyperpolarizabilityβtot~1x103 - 5x103Relates to second-harmonic generation (SHG).
Second Hyperpolarizabilityγ~1x105 - 8x105Relates to third-harmonic generation and other third-order NLO effects.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would model the atomic motions based on a classical force field, providing a trajectory of the molecule's conformational changes and its interactions with the surrounding environment, such as a solvent.

MD simulations are particularly useful for studying:

Conformational Dynamics: Observing the transitions between different low-energy conformers identified from PES mapping and determining the timescale of these motions.

Solvent Effects: Analyzing how solvent molecules arrange around the solute and how this solvation structure influences the conformational equilibrium. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized.

Distribution and Orientation: In heterogeneous environments like a lipid bilayer, MD simulations can predict the preferred location and orientation of the molecule, which is crucial for understanding the behavior of biologically active compounds. nih.gov A study on benzyl alkyl ethers in a liquid crystal environment showed that the orientation of the aromatic ring is significantly influenced by hydrogen bonding and interactions with the solvent. nih.gov

Transport Properties: Calculating properties like the diffusion coefficient of the molecule in a given solvent.

The force field for the simulation would need to be carefully parameterized to accurately represent the intramolecular and intermolecular forces governing the system. The results from MD simulations can be used to calculate time-averaged properties that can be compared with experimental observables, providing a bridge between the molecular and macroscopic worlds.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Stability

Disclaimer: A specific Natural Bond Orbital (NBO) analysis for the compound this compound has not been found in the reviewed scientific literature. The following section provides a generalized overview of the principles of NBO analysis and discusses the expected intermolecular charge transfer and stability based on the analysis of structurally similar compounds. The data presented in the tables are illustrative and hypothetical, derived from general knowledge of computational chemistry studies on related functional groups, and are not the result of a direct computational study on this compound.

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. nih.gov It provides a chemical intuition-based understanding of bonding, lone pairs, and the delocalization of electron density, which are crucial for explaining molecular stability and reactivity. conicet.gov.arnist.gov The analysis involves the transformation of the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. nih.govconicet.gov.ar A key aspect of NBO analysis is the examination of "donor-acceptor" interactions, which quantify the charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and provides a measure of the strength of the interaction.

Intermolecular Charge Transfer

In the context of this compound, NBO analysis would be instrumental in elucidating the nature and extent of intramolecular charge transfer, which significantly influences the molecule's electronic properties and stability. The primary donor groups are expected to be the lone pairs on the ether oxygen atom and the π-electrons of the electron-rich 2,4-dimethylphenyl ring. The primary acceptor group is the electron-withdrawing nitrobenzyl moiety, specifically the antibonding orbitals of the nitro group (π*(N-O)) and the π-system of the benzene ring.

The transfer of electron density from the donor orbitals to the acceptor orbitals leads to a more stabilized molecular system. The magnitude of the stabilization energy (E(2)) for these interactions would indicate the strength of the charge transfer. For instance, a significant E(2) value for the interaction between the oxygen lone pair (n(O)) and an antibonding orbital of the nitrobenzyl group (e.g., σ(C-N) or π(Ar)) would confirm a substantial charge delocalization along the ether linkage.

Hypothetical Donor-Acceptor Interactions and Stabilization Energies (E(2))

The following table illustrates the types of intermolecular charge transfer interactions that would be expected in this compound and provides hypothetical stabilization energies.

Donor NBO (i)Acceptor NBO (j)Hypothetical E(2) (kcal/mol)
LP(1) Oσ(Cbenzyl-Cnitro)2.5
LP(1) Oπ(Cnitro-Cnitro)1.8
π(Cdimethylphenyl)σ(O-Cbenzyl)3.2
π(Cdimethylphenyl)π(Cnitro-Cnitro)0.9
π(Cnitrobenzyl)π*(Cdimethylphenyl)0.5

This table is for illustrative purposes only and the data is not derived from actual calculations on this compound.

Hyperconjugative Interactions and Molecular Stability

Key hyperconjugative interactions would include:

n → σ interactions:* The delocalization of the lone pair electrons of the ether oxygen atom into the antibonding orbitals of the adjacent C-C and C-H bonds.

σ → σ interactions:* The delocalization of electron density from C-H and C-C bonding orbitals into neighboring antibonding C-C and C-O orbitals.

π → π interactions:* The delocalization of π-electrons from the electron-rich dimethylphenyl ring to the π-antibonding orbitals of the nitrobenzyl ring, and vice-versa.

The NBO analysis provides quantitative data on the energy of these interactions, which are crucial for understanding the molecule's conformational preferences and stability.

Hypothetical Hyperconjugative Interactions and Stabilization Energies (E(2))

This table presents hypothetical data for the most significant hyperconjugative interactions expected in the molecule.

Donor NBO (i)Acceptor NBO (j)Hypothetical E(2) (kcal/mol)
σ(Cmethyl-H)σ(Cphenyl-Cmethyl)5.1
σ(Cphenyl-H)σ(Cphenyl-Cphenyl)3.8
LP(2) Oσ(Cphenyl-H)1.5
π(C=C)dimethylphenylπ(C=C)nitrobenzyl2.2
LP(1) Nπ*(O-N)20.7

This table is for illustrative purposes only and the data is not derived from actual calculations on this compound.

Role of 2,4 Dimethyl 1 3 Nitrobenzyl Oxy Benzene As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Heterocyclic Frameworks

There is currently no specific information available in the scientific literature that documents the use of 2,4-Dimethyl-1-((3-nitrobenzyl)oxy)benzene as a direct precursor in the synthesis of heterocyclic frameworks. While nitro-containing aromatic compounds are widely used in heterocyclic chemistry, often through the reduction of the nitro group to an amine which then undergoes cyclization google.com, specific pathways starting from this ether have not been reported. General methodologies for creating heterocyclic compounds from various nitroalkenes and other nitro-substituted molecules are well-established. rsc.orgresearchgate.net

Intermediate in Tandem and Domino Reaction Sequences

No specific tandem or domino reaction sequences involving this compound as an intermediate or starting material are reported in the scientific literature. Domino reactions, which involve multiple bond-forming events in a single synthetic operation, are a powerful tool in organic synthesis for building molecular complexity. researchgate.netresearchgate.net These reactions are often initiated by functional groups like nitroalkenes, but specific protocols utilizing the title compound have not been developed or published.

Chiral Resolution and Asymmetric Synthesis Involving the Compound

There are no published studies on the chiral resolution of this compound or its use in asymmetric synthesis. The molecule itself is achiral and does not possess stereocenters. While related chiral nitroaromatic compounds have been synthesized and resolved mdpi.comnih.gov, and general methods for asymmetric synthesis are abundant researchgate.netnih.gov, these have not been applied to the specific structure of this compound.

Advanced Material Applications and Specialized Chemical Functions

Ligand Design in Coordination Chemistry

There is no available research in published journals or databases detailing the use of 2,4-Dimethyl-1-((3-nitrobenzyl)oxy)benzene in ligand design for coordination chemistry. While the molecular structure contains potential donor atoms (the ether oxygen and the nitro group oxygens), its actual synthesis and study as a ligand have not been reported.

Metal Complexation Studies and Coordination Sphere Analysis

No studies on the metal complexation behavior of this compound have been found. Consequently, there is no data on its coordination modes, the stability of any potential metal complexes, or any analysis of the resulting coordination spheres.

Catalytic Applications of Metal-Organic Frameworks Incorporating the Compound

The integration of this compound as a linker or guest molecule in Metal-Organic Frameworks (MOFs) has not been described in the scientific literature. Therefore, no information exists regarding the catalytic applications of any such MOFs. While MOFs containing nitro-functionalized ligands are a known class of materials, research has not been extended to this specific compound.

Integration into Electronic Materials and Devices

A thorough search did not yield any studies concerning the incorporation of this compound into electronic materials or devices. The potential for this compound in such applications remains unexplored.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

There are no published reports on the investigation or use of this compound in the development of Organic Light-Emitting Diodes (OLEDs) or as a luminescent material. Its photophysical properties, which are crucial for such applications, have not been characterized.

Organic Field-Effect Transistors (OFETs)

The scientific literature contains no data on the application of this compound in Organic Field-Effect Transistors (OFETs). Its properties as an organic semiconductor, such as charge carrier mobility, have not been evaluated.

Photovoltaic Cells and Solar Energy Conversion Systems

There is no research available on the use of this compound in photovoltaic cells or any other solar energy conversion systems. Its potential as a donor or acceptor material in organic solar cells has not been investigated.

Chemical Sensor Development and Sensing Mechanisms

Chemodosimeter and Chemosensor Design Principles

No available literature discusses the design or use of this compound as a chemodosimeter or chemosensor. The fundamental principles of chemosensor design involve linking a receptor unit, which selectively interacts with an analyte, to a signaling unit that produces a measurable response. However, no studies have applied these principles using this specific molecule.

Electrochemical Sensing Mechanisms

There is no research available on the application of this compound in electrochemical sensors. Electrochemical sensing relies on a material's ability to generate or modulate an electrical signal upon interaction with a target analyte, but this compound has not been investigated for such properties.

Host-Guest Chemistry and Molecular Recognition Phenomena

Design of Supramolecular Assemblies

The design of supramolecular assemblies involves the self-assembly of molecules through non-covalent interactions. There is no evidence in the scientific literature to suggest that this compound has been used as a building block or guest molecule in the design of such assemblies.

Selective Extraction and Separation Methodologies

No studies were found that utilize this compound for selective extraction or separation of other chemical species. While its structure suggests potential intermolecular interactions, its efficacy and selectivity as an extraction agent have not been reported.

Emerging Research Perspectives and Challenges

Development of Novel Retrosynthetic Strategies for the Chemical Compound

Retrosynthetic analysis, a cornerstone of organic synthesis, involves deconstructing a target molecule into simpler, commercially available precursors. kyoto-u.ac.jp For a molecule like 2,4-Dimethyl-1-((3-nitrobenzyl)oxy)benzene, the primary disconnection is the ether linkage, suggesting a Williamson ether synthesis from 2,4-dimethylphenol (B51704) and 3-nitrobenzyl halide. However, emerging strategies seek more efficient, sustainable, and innovative routes.

Key Developments:

Photocatalytic Approaches: The use of light to mediate chemical reactions offers a green alternative to traditional methods. Researchers are exploring photocatalytic C-O bond formations, which could enable the synthesis of nitrobenzyl ethers under milder conditions, potentially reducing waste and improving energy efficiency.

Enzyme-Catalyzed Synthesis: Biocatalysis presents an opportunity for highly selective syntheses. While not yet specific to this compound, the development of enzymes capable of forming ether linkages could provide a highly efficient and environmentally benign synthetic pathway.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processing. researchgate.net Applying flow chemistry to the etherification process for this compound could significantly streamline its production.

A critical aspect of planning synthesis is understanding the directing effects of substituents on the aromatic rings. libretexts.org For the 2,4-dimethylphenol precursor, the methyl groups are activating and ortho-, para-directing. For the 3-nitrobenzyl halide, the nitro group is a deactivating, meta-directing group. libretexts.org These electronic properties are fundamental to designing any novel synthetic strategy.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Applications in Compound Research:

Retrosynthesis Planning: AI-driven platforms can analyze millions of published reactions to propose novel and efficient retrosynthetic pathways. acs.orgnih.gov Such systems, which combine deep learning with rule-based chemical knowledge, can suggest multiple routes to this compound, potentially uncovering more efficient or cost-effective methods than those devised by human chemists alone. kyoto-u.ac.jpacs.orgresearchgate.net

Property Prediction: ML models can be trained to predict a wide range of physicochemical properties, such as solubility, reactivity, and electronic characteristics. For this specific compound, AI could predict its behavior in various solvents, its potential for further functionalization, or its electronic properties based on its structure. This predictive power allows for in silico screening, saving significant time and resources. nih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By inputting specific parameters (e.g., structural motifs from the target compound), researchers could generate a library of analogous compounds with potentially enhanced characteristics for various applications.

Exploration of Solid-State Organic Reactions for the Chemical Compound

Reactions conducted in the solid state, often initiated by light or heat, can exhibit unique reactivity and selectivity compared to their solution-phase counterparts. The spatial constraints of the crystal lattice can direct reaction pathways in predictable ways.

Nitroaromatic compounds are a well-studied class in solid-state photochemistry. rsc.orgsci-hub.mk The photochemistry of nitrobenzyl compounds, in particular, is of significant interest. chemrxiv.orgchempedia.info Upon irradiation, o-nitrobenzyl ethers can undergo intramolecular hydrogen abstraction, leading to cleavage of the benzylic C-O bond. researchgate.netnih.govupenn.edu

For This compound , while it is a meta-nitro isomer, exploring its solid-state reactivity is a compelling research avenue. The key questions include:

Can light or heat induce specific reactions within a crystalline form of the compound?

How does the crystal packing influence potential reaction pathways? rsc.org

Could solid-state polymerization or degradation pathways be controlled?

Understanding the relationship between the molecular structure and the crystal packing is crucial for predicting solid-state reactivity. rsc.org This area represents a significant challenge but also holds the potential for discovering novel materials and reaction pathways.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insight into reaction kinetics, mechanisms, and endpoint determination. This is a central goal of Process Analytical Technology (PAT). researchgate.net

Raman Spectroscopy: This non-invasive technique is particularly powerful for monitoring reactions in situ. researchgate.net It provides detailed chemical information by analyzing how light interacts with molecular vibrations. researchgate.net For the synthesis of this compound via etherification, an in situ Raman probe could track the consumption of the 2,4-dimethylphenol starting material and the formation of the ether product in real-time. acs.orgacs.org This has been successfully demonstrated for other heterogeneous etherification reactions, allowing for precise determination of reaction completion and potentially reducing batch cycle times by hours. researchgate.netacs.org

Other Relevant Techniques:

UV-Visible Spectroscopy: The nitroaromatic and phenolic chromophores in the reactants and product allow for monitoring via UV-Vis spectroscopy. usst.edu.cn

NMR Spectroscopy: Advanced 2D NMR techniques like HMBC, HSQC, and ROESY are invaluable for unambiguous structural characterization of the final compound and any intermediates or byproducts. ipb.pt

Infrared (IR) Spectroscopy: Like Raman, IR spectroscopy probes molecular vibrations and can be used for reaction monitoring. usst.edu.cn

The integration of these spectroscopic tools, especially when combined with chemometric models, provides a comprehensive understanding of the reaction dynamics, leading to more efficient and robust chemical processes. researchgate.netacs.org

Theoretical Frameworks for Complex System Modeling and Prediction

Computational chemistry provides a powerful lens for understanding molecular structure, properties, and reactivity at the atomic level. Density Functional Theory (DFT) is a widely used method for these investigations. researchgate.netnih.gov

Applications to the Target Compound:

Structural and Electronic Properties: DFT calculations can determine the optimized ground-state geometry, bond lengths, and angles of this compound. nih.gov These calculations also provide insight into the electronic structure, such as the HOMO-LUMO energy gap, which is crucial for understanding its reactivity and spectroscopic properties. nih.gov

Vibrational Analysis: Theoretical calculations can predict the infrared and Raman spectra of the molecule. researchgate.net This aids in the assignment of experimental spectra obtained during reaction monitoring.

Reaction Mechanisms: DFT can be used to model the entire reaction pathway for the synthesis of the compound, including the structures and energies of transition states and intermediates. chemrxiv.org This is particularly useful for investigating the photochemistry of nitroaromatic compounds, where complex electronic excited states and intersystem crossings are involved. acs.orgrsc.orgresearchgate.net For instance, theoretical studies on similar molecules have elucidated pathways for photodissociation and relaxation from excited states. acs.orgrsc.org

These theoretical frameworks not only complement experimental findings but also guide future research by predicting the behavior of molecules and reactions before they are ever attempted in the lab.

Q & A

Basic: What are the standard synthetic routes for preparing 2,4-Dimethyl-1-((3-nitrobenzyl)oxy)benzene?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting a substituted benzyl halide (e.g., 3-nitrobenzyl bromide) with a phenolic derivative (e.g., 2,4-dimethylphenol) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage. Refluxing in anhydrous solvents (e.g., ethanol or THF) with catalytic acetic acid can enhance reactivity . Characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm the ether bond formation and nitro group retention.

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:
Optimization involves:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates.
  • Catalysis: Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates nucleophilic substitution .
  • Temperature Control: Maintaining reflux temperatures (80–100°C) ensures sufficient energy for ether formation without decomposing the nitro group .
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) removes unreacted starting materials. Yield improvements from 45% to >70% have been reported in analogous nitrobenzyl ether syntheses .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identifies methyl groups (δ 2.2–2.5 ppm), aromatic protons (δ 6.5–8.2 ppm), and the nitrobenzyl moiety. Splitting patterns confirm substitution patterns .
  • IR Spectroscopy: Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) validate the nitro group .
  • Mass Spectrometry (HRMS): Determines molecular ion ([M+H]⁺) and fragments (e.g., loss of NO₂ or benzyloxy groups) .

Advanced: How can contradictions between theoretical and experimental spectroscopic data be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Conformational Flexibility: Use X-ray crystallography (as in ) to resolve ambiguities in NOE or coupling constants. For example, torsional angles in the nitrobenzyl group (e.g., 23.53° in ) affect NMR splitting.
  • Crystal Packing Effects: Hydrogen bonding (N–H···O/Cl interactions) can shift IR or NMR peaks vs. solution-state predictions .
  • Computational Validation: Compare experimental data with DFT-calculated spectra (e.g., Gaussian software) to identify overlooked substituent effects .

Basic: What methods are used to evaluate the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays: Test enzyme inhibition (e.g., cytochrome P450) or receptor binding (e.g., GABA receptors for anticonvulsant activity) using fluorescence polarization or radioligand displacement .
  • In Vivo Models: Subcutaneous pentylenetetrazole (PTZ) tests in mice measure ED₅₀ values (e.g., 0.0143 mmol/kg for anticonvulsant activity) .
  • ADME Studies: HPLC or LC-MS quantifies plasma/tissue concentrations to assess bioavailability .

Advanced: How does the nitro group’s position influence biological activity and stability?

Methodological Answer:

  • Electronic Effects: The meta-nitro group (3-position) withdraws electron density, reducing oxidative degradation compared to para-substituted analogs. This enhances metabolic stability .
  • Steric Effects: Meta-substitution minimizes steric hindrance with target proteins (e.g., anticonvulsant targets), improving binding affinity vs. ortho-substituted analogs .
  • Hydrogen Bonding: Nitro groups participate in N–H···O interactions (observed in ), stabilizing ligand-receptor complexes. Computational docking (e.g., AutoDock Vina) can predict these interactions.

Advanced: How can structural modifications enhance the compound’s pharmacological profile?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the nitro group with a trifluoromethyl (-CF₃) group to improve lipophilicity and blood-brain barrier penetration .
  • Hybridization: Attach a benzodiazepine moiety (as in ) to synergize anticonvulsant effects.
  • Prodrug Design: Mask the nitro group as a nitroreductase-sensitive prodrug (e.g., using a dihydroquinazolinone trigger) for targeted release in hypoxic tissues .

Basic: What are the critical safety considerations during synthesis?

Methodological Answer:

  • Nitro Group Hazards: Avoid high temperatures (>150°C) to prevent decomposition into toxic NOₓ gases. Use fume hoods and blast shields .
  • Solvent Handling: Anhydrous conditions (e.g., THF) require inert atmospheres (N₂/Ar) to prevent moisture-induced side reactions.
  • Waste Disposal: Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Advanced: What strategies address low solubility in aqueous assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO-water mixtures (<1% DMSO) to maintain solubility without denaturing proteins .
  • Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (e.g., via solvent evaporation) to enhance bioavailability .
  • Salt Formation: React with HCl or sodium citrate to form water-soluble salts, balancing ionization and lipophilicity .

Basic: How is the purity of the compound validated?

Methodological Answer:

  • HPLC: Use a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >95% is required for pharmacological studies .
  • Elemental Analysis: Match experimental C/H/N/O percentages with theoretical values (e.g., C: 65.2%, H: 5.1%, N: 4.3% for C₁₅H₁₃NO₃) .
  • Melting Point: A sharp range (e.g., 120–122°C) indicates homogeneity .

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